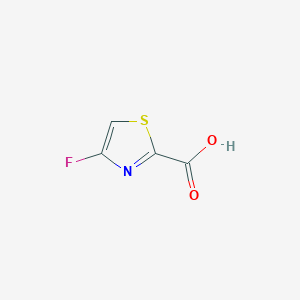

4-Fluorothiazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorothiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorothiazole-2-carboxylic acid typically involves the incorporation of a fluorine atom into the thiazole ring. One common method includes the nucleophilic substitution of a chlorine atom in a precursor compound with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-Fluorothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit or modulate enzyme activity, disrupt microbial cell membranes, or interfere with nucleic acid synthesis. The exact mechanism can vary depending on the specific application and target organism .

Comparison with Similar Compounds

- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

- 4-(4-Bromophenyl)thiazole-2-carboxylic acid

- 4-(4-Chlorophenyl)thiazole-2-carboxylic acid

Comparison: 4-Fluorothiazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the fluorine-substituted compound often exhibits different pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets .

Biological Activity

4-Fluorothiazole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a carboxylic acid group attached to a thiazole ring. Its molecular formula is C5H4FNO2S, with a molecular weight of 175.15 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against plant pathogens. For instance, it has been tested against Rhizoctonia solani, showing promising results with an EC50 value significantly lower than that of conventional fungicides, suggesting it could be developed into an effective agricultural treatment.

| Fungus | EC50 Value (mg/L) |

|---|---|

| Rhizoctonia solani | 0.034 |

| Phytophthora infestans | 0.045 |

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This activity may be attributed to its ability to inhibit certain enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Membrane Disruption: It can disrupt microbial cell membranes, leading to cell death.

- Nucleic Acid Synthesis Interference: The thiazole ring may interfere with nucleic acid synthesis in pathogens, further contributing to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a new therapeutic agent in combating resistant infections.

Case Study 2: Agricultural Application

In agricultural studies, the compound was tested as a fungicide against various plant pathogens. It demonstrated superior efficacy compared to traditional fungicides, leading to further exploration for use in crop protection formulations.

Properties

CAS No. |

1211524-39-8 |

|---|---|

Molecular Formula |

C4H2FNO2S |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

4-fluoro-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C4H2FNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) |

InChI Key |

JMIBOPXVBJETBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.